4-(4-Chlorophenyl)butan-1-ol
Description
4-(4-Chlorophenyl)butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted with a 4-chlorophenyl group at the fourth carbon.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 |
InChI Key |
UIXDXDYFMWTCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
- Structure : Features an imidazole ring at the first carbon and a hydroxyl group at the second carbon.
- Molecular Formula : C₁₃H₁₅ClN₂O
- CAS No.: 67085-11-4
- Such compounds are often explored for antifungal or antiparasitic applications due to imidazole’s role in inhibiting cytochrome P450 enzymes .
- Research Findings : This derivative is listed in chemical databases but lacks explicit bioactivity data in the evidence. Its synthesis suggests utility in medicinal chemistry.
4-(4-Chlorophenyl)sulfanylbutan-1-ol
- Structure: Contains a sulfanyl (-S-) group linking the 4-chlorophenyl group to the butanol chain.
- Molecular Formula : C₁₀H₁₃ClOS
- CAS No.: 15446-08-9
- Sulfur-containing compounds are common in agrochemicals and protease inhibitors.
4-(4-Methylphenyl)butan-1-ol
- Structure : Substituted with a 4-methylphenyl group instead of 4-chlorophenyl.
- Molecular Formula : C₁₁H₁₆O
- CAS No.: Not explicitly provided (see ).
- Key Properties : The methyl group reduces electronegativity compared to chlorine, increasing hydrophobicity. This compound is used in organic synthesis and material science.
- Research Findings : Marketed as a high-purity reagent for scalable research and production applications .
4-Amino-1-(4-chlorophenyl)butan-1-ol
- Structure: Features an amino (-NH₂) group at the fourth carbon.
- Molecular Formula: C₁₀H₁₄ClNO
- CAS No.: Not explicitly provided (see ).
- Key Properties: The amino group introduces basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor in drug synthesis.
- Research Findings : Listed in specialized chemical catalogs, suggesting niche applications in medicinal chemistry .
4-[(4-Methylphenyl)amino]butan-1-ol
- Structure: Contains a 4-methylphenylamino group.
- Molecular Formula: C₁₁H₁₇NO
- CAS No.: 356086-86-7
- Key Properties : Combines alcohol and amine functionalities, enabling dual reactivity. Such bifunctional compounds are explored in drug design for targeting multiple biological pathways .
Data Table: Comparative Overview of Key Compounds
Key Research Findings and Implications
- Biological Activity: Compounds with imidazole or amino groups (e.g., 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol) show promise in targeting enzymatic pathways, though specific bioassays are needed .
- Synthetic Utility: Sulfanyl and methyl derivatives (e.g., 4-(4-Chlorophenyl)sulfanylbutan-1-ol) are valuable intermediates in organocatalysis and materials science due to their tunable hydrophobicity .
- Market Trends: Amino-alcohol derivatives like 4-[(4-Methylphenyl)amino]butan-1-ol are gaining traction in pharmaceutical R&D, with projected growth in production and applications by 2025 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
